molecular formula C15H25BO2S B2661037 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane CAS No. 1203558-09-1

4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane

Cat. No. B2661037
CAS RN: 1203558-09-1
M. Wt: 280.23
InChI Key: VHOQONMRVDSCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, also known as TMTD, is an organic compound that has gained significant attention in scientific research due to its unique chemical properties. TMTD is a boron-containing compound that has a dioxaborolane ring structure and a thiophene ring attached to it. This compound has been synthesized through various methods and has shown promising results in various scientific applications.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is not fully understood, but it is believed that the boron atom in 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane plays a crucial role in its biological activity. Boron-containing compounds have been shown to have unique properties, including the ability to selectively accumulate in cancer cells and induce cell death through various mechanisms.
Biochemical and Physiological Effects:
4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane is its ease of synthesis and purification, which makes it a valuable reagent for organic synthesis and materials science. However, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has some limitations, including its low solubility in water, which may limit its use in biological applications.

Future Directions

There are several future directions for the research on 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane, including the investigation of its potential as an anticancer agent, the development of new synthetic methods for 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its derivatives, and the exploration of its potential as a building block for the synthesis of new organic materials. Additionally, further studies are needed to fully understand the mechanism of action of 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane and its potential applications in various fields.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has shown promising results in various scientific applications, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a boron-containing reagent for the preparation of various organic compounds. In materials science, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been used as a building block for the synthesis of various organic materials, including conducting polymers and organic semiconductors. In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane has been investigated for its potential as an anticancer agent, and it has shown promising results in vitro.

properties

IUPAC Name

4,4,5,5-tetramethyl-2-(5-pentylthiophen-2-yl)-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BO2S/c1-6-7-8-9-12-10-11-13(19-12)16-17-14(2,3)15(4,5)18-16/h10-11H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHOQONMRVDSCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) mixture of 2-n-pentylthiophene (5.0 g, 32.1 mmol) and pinacol (11.5 g, 97.23 mmol) in anhydrous THF (60 mL) was added dropwise to a solution of n-BuLi (22.3 mL, 35.6 mmol) in hexane. The mixture was stirred at −78° C. for 10 minute. The reaction mixture was then brought to 0° C. and stirred for 1 h before cooling to −78° C. before the addition of triisopropyl borate (7.3 g, 38.9 mmol) in THF (24 mL) using a dropping funnel. The mixture was slowly brought to room temperature while stirring overnight. The crude product was purified by flash chromatography (silica gel. eluent: hexane/EA) 10:1) to afford a reddish brown liquid 7.35 g (81.0%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
22.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.3 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
solvent
Reaction Step Three
Yield
81%

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